molecular formula C17H21N5O2 B10930396 N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10930396
M. Wt: 327.4 g/mol
InChI Key: CCAQKIUXQMCTLM-UHFFFAOYSA-N
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Description

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, an isoxazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include hydrazine, carbon monoxide, and aryl iodides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole, isoxazole, and pyridine rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H21N5O2/c1-9-7-14(15-13(5)21-24-17(15)19-9)16(23)18-11(3)8-22-12(4)6-10(2)20-22/h6-7,11H,8H2,1-5H3,(H,18,23)

InChI Key

CCAQKIUXQMCTLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC(C)CN3C(=CC(=N3)C)C

Origin of Product

United States

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